molecular formula C17H24O10 B12397861 Vogeloside

Vogeloside

Cat. No.: B12397861
M. Wt: 388.4 g/mol
InChI Key: RAYZRCGMIDUTKS-IZDXNTEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Vogeloside can be synthesized through various chemical processes. One common method involves the extraction from plant sources such as Vogelia indica. The extraction process typically includes solvent extraction, followed by purification using techniques like column chromatography .

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale extraction from plant materials. The process involves:

Chemical Reactions Analysis

Types of Reactions: Vogeloside undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different pharmacological properties .

Comparison with Similar Compounds

Vogeloside is often compared with other iridoid glycosides, such as:

Uniqueness: this compound’s unique combination of anti-inflammatory, antioxidant, and antimicrobial properties sets it apart from other iridoid glycosides. Its ability to inhibit nitric oxide production in macrophages is particularly notable .

Properties

Molecular Formula

C17H24O10

Molecular Weight

388.4 g/mol

IUPAC Name

(3R,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one

InChI

InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3/t7-,8+,10-,11-,12-,13+,14-,16+,17+/m1/s1

InChI Key

RAYZRCGMIDUTKS-IZDXNTEMSA-N

Isomeric SMILES

CO[C@H]1C[C@H]2[C@H]([C@@H](OC=C2C(=O)O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C

Canonical SMILES

COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C

Origin of Product

United States

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